molecular formula C18H21N3O5 B12082090 Thalidomide-5-propoxyethanamine

Thalidomide-5-propoxyethanamine

Cat. No.: B12082090
M. Wt: 359.4 g/mol
InChI Key: LVKRJBXGRZIBOT-UHFFFAOYSA-N
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Description

Thalidomide-5-propoxyethanamine is a derivative of thalidomide, a compound historically known for its sedative and immunomodulatory properties. This compound is specifically designed to act as a cereblon (CRBN) ligand, which is crucial in the recruitment of CRBN protein. This makes it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-propoxyethanamine typically involves the modification of the thalidomide structure. The process begins with the preparation of thalidomide, followed by the introduction of a propoxyethanamine group. This can be achieved through a series of steps including nitration, reduction, and amination reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-propoxyethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Used to convert nitro groups to amines, which is a crucial step in its synthesis.

    Substitution: Common in the modification of the thalidomide core to introduce the propoxyethanamine group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or palladium on carbon.

    Substitution Reagents: Alkyl halides or amines under basic conditions.

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thalidomide-5-propoxyethanamine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.

    Industry: Utilized in the development of new therapeutic agents and drug discovery processes.

Mechanism of Action

Thalidomide-5-propoxyethanamine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes through targeted protein degradation .

Comparison with Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.

Uniqueness: Thalidomide-5-propoxyethanamine is unique due to its specific design for use in PROTACs, making it highly effective in targeted protein degradation. This sets it apart from other thalidomide derivatives, which are primarily used for their immunomodulatory and anti-inflammatory effects .

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23)

InChI Key

LVKRJBXGRZIBOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN

Origin of Product

United States

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